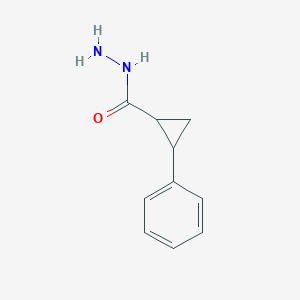

2-苯基环丙烷甲酰肼

描述

2-Phenylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used in proteomics research .

Molecular Structure Analysis

The linear formula of 2-Phenylcyclopropanecarbohydrazide is C10H12N2O . The structure of this compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Physical And Chemical Properties Analysis

2-Phenylcyclopropanecarbohydrazide has a molecular weight of 176.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .

科学研究应用

Antiprotozoal Activity

2-Phenylcyclopropanecarbohydrazide: has been studied for its potential in treating protozoal infections. Research indicates that derivatives of this compound exhibit significant activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The presence of a 2-phenyl substitution appears to enhance antiprotozoal activity, suggesting its importance in the compound’s efficacy .

Medicinal Chemistry

In medicinal chemistry, the 2-Phenyl moiety is a crucial scaffold. It’s involved in the synthesis of various derivatives that possess interesting pharmacological properties. The 2-Phenylcyclopropanecarbohydrazide structure can be a key intermediate in developing new therapeutic agents with potential applications in treating a range of diseases .

Photochemistry and Photophysics

The compound’s structure could be relevant in the field of photochemistry and photophysics. While specific studies on 2-Phenylcyclopropanecarbohydrazide are not detailed, the phenyl group is a common feature in compounds studied for their photochemical properties. This suggests potential applications in developing new materials or processes that rely on light-induced chemical reactions .

Proteomics Research

2-Phenylcyclopropanecarbohydrazide: is available for purchase as a reagent for proteomics research. Its precise role in proteomics isn’t specified, but compounds like this are often used in the study of protein structure and function, which can lead to insights into disease mechanisms and the development of new drugs .

Structure-Activity Relationships (SAR)

The compound is used in SAR studies to understand the relationship between chemical structure and biological activity. By modifying the 2-Phenyl group or other parts of the molecule, researchers can determine which structural features are important for biological activity, leading to the design of more effective drugs .

Synthetic Methodologies

2-Phenylcyclopropanecarbohydrazide: can be synthesized through various methods, including one-pot procedures combining ultrasound synthesis under neat conditions with Cadogan’s cyclization. This highlights its role in advancing synthetic chemistry techniques, which can be applied to produce complex molecules more efficiently .

Cheminformatics

The compound is subject to cheminformatic analysis, which involves the application of computer and informational techniques to solve chemical problems. By analyzing 2-Phenylcyclopropanecarbohydrazide and its derivatives, researchers can predict properties, behaviors, and interactions of these molecules, aiding in drug discovery and development .

Pharmacological Properties

Derivatives of 2-Phenylcyclopropanecarbohydrazide have been synthesized and studied for their pharmacological properties. This includes exploring their potential as therapeutic agents in various disease models, thereby contributing to the broader field of pharmacology .

属性

IUPAC Name |

2-phenylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPLGMIOSVEITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcyclopropanecarbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)

![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)